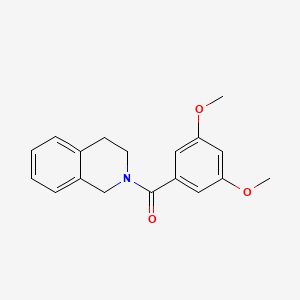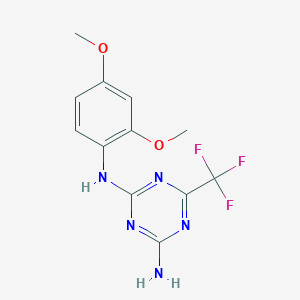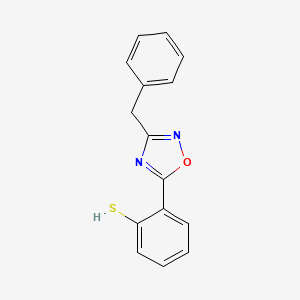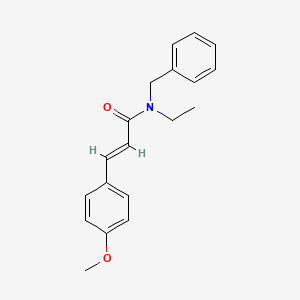
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and oxidative stress response. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the downregulation of various oncogenes. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nitric oxide pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation, which are important in cancer treatment. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to using 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including further research into its potential therapeutic applications in various fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, there is a need for further studies to fully understand the safety and toxicity of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, as well as its potential side effects.
In conclusion, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline may lead to the development of new treatments for neurodegenerative diseases, cancer, and hypertension.
Synthesemethoden
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various fields including neuroscience, oncology, and cardiovascular research. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its anti-cancer properties and may have potential as a chemotherapy agent. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-8-7-13-5-3-4-6-14(13)12-19/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHYGNOOKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3,5-dimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)


![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)


